molecular formula C24H34N5OP B1684637 (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide CAS No. 878654-51-4

(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide

Cat. No.: B1684637
CAS No.: 878654-51-4
M. Wt: 439.5 g/mol
InChI Key: QWYGJEVWFGFNRP-UHFFFAOYSA-N
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Chemical Reactions Analysis

AP23846 primarily undergoes inhibition reactions with Src family kinases. The compound is highly specific and potent, with an inhibitory concentration (IC50) of approximately 0.5 nmol/L in vitro . The major products formed from these reactions include reduced levels of vascular endothelial growth factor and interleukin-8, which are critical for angiogenesis and tumor progression . The common reagents and conditions used in these reactions involve the use of cell culture media and specific kinase assay buffers.

Scientific Research Applications

AP23846 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapeutic development. Some of its key applications include:

Properties

CAS No.

878654-51-4

Molecular Formula

C24H34N5OP

Molecular Weight

439.5 g/mol

IUPAC Name

2-cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C24H34N5OP/c1-4-15-31(30,16-5-2)20-13-11-19(12-14-20)26-23-21-24(29(6-3)17-25-21)28-22(27-23)18-9-7-8-10-18/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,26,27,28)

InChI Key

QWYGJEVWFGFNRP-UHFFFAOYSA-N

SMILES

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC

Canonical SMILES

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AP23846;  AP 23846;  AP-23846

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide
Reactant of Route 2
Reactant of Route 2
(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide
Reactant of Route 3
(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide
Reactant of Route 4
(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide
Reactant of Route 5
(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide
Reactant of Route 6
(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide

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